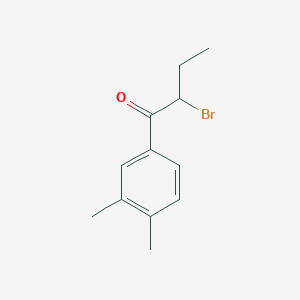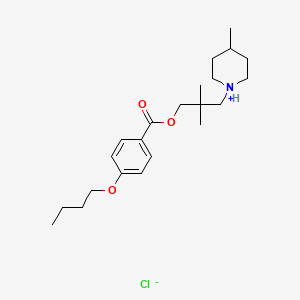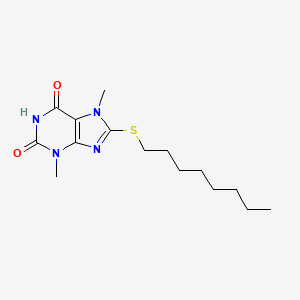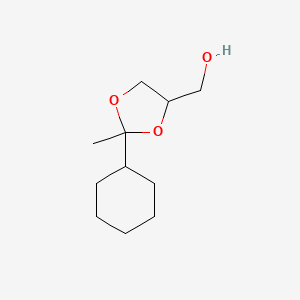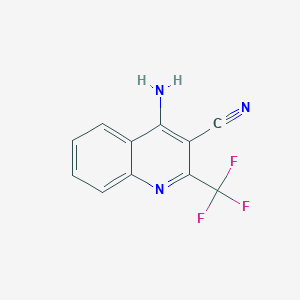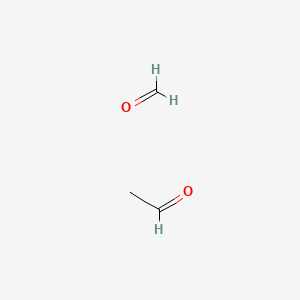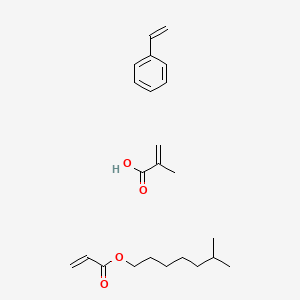
6-Methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylheptyl prop-2-enoate: , 2-methylprop-2-enoic acid , and styrene are three distinct chemical compounds, each with unique properties and applications.
6-Methylheptyl prop-2-enoate: is an ester derived from 2-propenoic acid and 6-methylheptanol.
2-methylprop-2-enoic acid:
Styrene: is an aromatic hydrocarbon that is a precursor to polystyrene and several copolymers.
准备方法
6-Methylheptyl prop-2-enoate
Synthetic Route: : This compound is typically synthesized through the esterification of acrylic acid with 6-methylheptanol in the presence of a catalyst such as sulfuric acid . Industrial Production : The process involves neutralization, dealcoholization, and distillation to obtain the final product .
2-methylprop-2-enoic acid
Synthetic Route: : Methacrylic acid is commonly prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative is then hydrolyzed to methacrylic acid . Industrial Production : Another method involves the oxidation of isobutylene to methacrolein and then to methacrylic acid .
Styrene
Synthetic Route: : Styrene is produced by the dehydrogenation of ethylbenzene . Industrial Production : This process is typically carried out in the presence of steam and a catalyst such as iron oxide .
化学反应分析
6-Methylheptyl prop-2-enoate
Types of Reactions: : This compound undergoes typical ester reactions, including hydrolysis and transesterification . Common Reagents and Conditions : Acidic or basic conditions are commonly used for hydrolysis, while alcohols and catalysts are used for transesterification . Major Products : Hydrolysis yields 6-methylheptanol and acrylic acid .
2-methylprop-2-enoic acid
Types of Reactions: : Methacrylic acid undergoes polymerization, esterification, and Michael addition reactions . Common Reagents and Conditions : Acid catalysts are used for esterification, while bases are used for Michael additions . Major Products : Polymerization yields polymethacrylic acid, while esterification produces methacrylate esters .
Styrene
Types of Reactions: : Styrene undergoes polymerization and copolymerization reactions . Common Reagents and Conditions : Radical initiators are used for polymerization . Major Products : Polymerization yields polystyrene, while copolymerization with other monomers produces various copolymers .
科学研究应用
6-Methylheptyl prop-2-enoate
This compound is used in the production of specialty polymers and resins, which are utilized in coatings, adhesives, and sealants .
2-methylprop-2-enoic acid
Methacrylic acid is widely used in the production of polymers and copolymers, which find applications in paints, adhesives, and medical devices .
Styrene
Styrene is a key monomer in the production of polystyrene and various copolymers, which are used in packaging, insulation, and automotive components .
作用机制
6-Methylheptyl prop-2-enoate
The esterification reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water .
2-methylprop-2-enoic acid
Methacrylic acid polymerizes through a free-radical mechanism, where the double bond reacts with a radical initiator to form a polymer chain .
Styrene
Styrene polymerizes through a free-radical mechanism, where the vinyl group reacts with a radical initiator to form polystyrene .
相似化合物的比较
6-Methylheptyl prop-2-enoate
Similar compounds include other esters of acrylic acid, such as ethyl acrylate and butyl acrylate . 6-Methylheptyl prop-2-enoate is unique due to its branched alkyl chain, which imparts different physical properties to the resulting polymers .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid . Methacrylic acid is unique due to its methyl group, which affects the polymerization process and the properties of the resulting polymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene . Styrene is unique due to its balance of reactivity and stability, making it a versatile monomer for various applications .
属性
CAS 编号 |
66251-45-4 |
|---|---|
分子式 |
C23H34O4 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C4H6O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4,10H,1,5-9H2,2-3H3;2-7H,1H2;1H2,2H3,(H,5,6) |
InChI 键 |
WAVAIRZAEWOAJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
相关CAS编号 |
66251-45-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


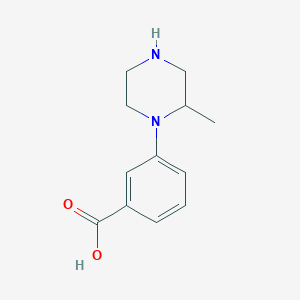
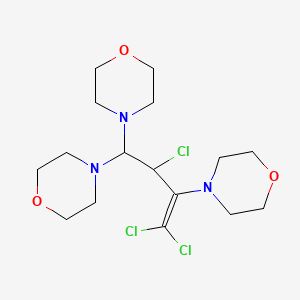
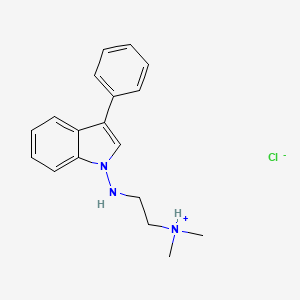
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
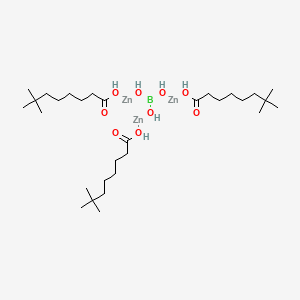
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
